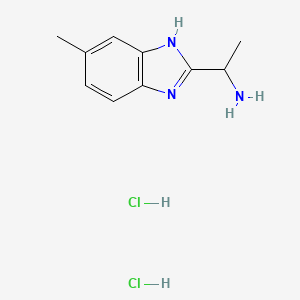

1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Applications

Benzimidazole derivatives, such as the well-known dye Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has been leveraged in fluorescent DNA staining for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and investigation of plant chromosomes. Additionally, Hoechst analogues find use as radioprotectors and topoisomerase inhibitors, highlighting the utility of benzimidazole derivatives in cellular biology research and drug design (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Benzimidazole is a core structure in medicinal chemistry due to its presence in crucial pharmacophores and its role in various pharmacological functions. It is a component of vitamin B12 and exhibits a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The versatility of benzimidazole derivatives in drug design is evidenced by their application across multiple therapeutic areas, from antimicrobial to anti-cancer agents. Mannich base benzimidazole derivatives, in particular, demonstrate significant medicinal applications, including antibacterial, anthelmintic, and antifungal properties (Vasuki et al., 2021).

Anticancer Research

Recent studies focus on benzimidazole hybrids as anticancer agents, exploring the design strategy for synthesizing benzimidazole derivatives targeting various mechanisms integral to cancer progression. These derivatives act through mechanisms such as intercalation, alkylating agents, and tubulin inhibitors, demonstrating the breadth of benzimidazole's application in developing targeted cancer therapies (Akhtar et al., 2019).

Synthetic Methodologies

Benzimidazoles and their derivatives are synthesized through various chemical reactions, showcasing the adaptability of these compounds in chemical synthesis. The review on synthetic utilities of o-phenylenediamines provides insights into the preparation of benzimidazoles, highlighting their significance in the development of pharmaceuticals and their biological applications. This underscores the importance of benzimidazole scaffolds in synthetic organic chemistry and their potential in drug discovery (Ibrahim, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with opioid receptors

Mode of Action

Related compounds have been shown to interact with opioid receptors, suggesting a potential interaction with these receptors The compound may bind to these receptors and modulate their activity, leading to changes in cellular signaling

Biochemical Pathways

The specific biochemical pathways affected by 1-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride are not explicitly mentioned in the search results. If the compound does indeed interact with opioid receptors, it could potentially affect pain signaling pathways. Opioid receptors are involved in the modulation of pain signals in the nervous system. Activation of these receptors can lead to a decrease in the perception of pain .

Result of Action

If the compound interacts with opioid receptors, it could potentially lead to changes in pain perception

Propiedades

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11;;/h3-5,7H,11H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBYHMUSHZYYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

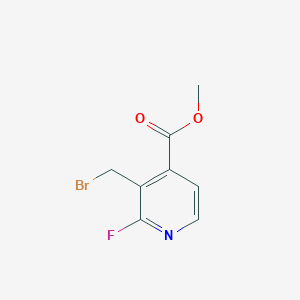

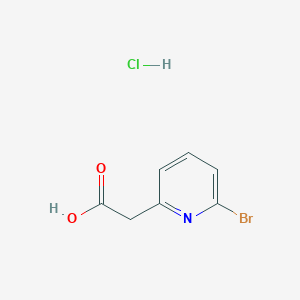

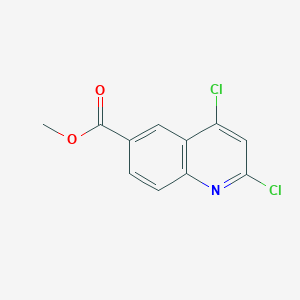

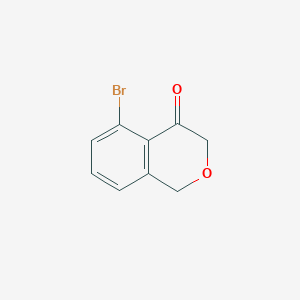

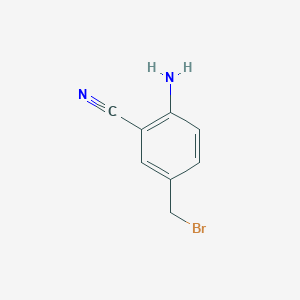

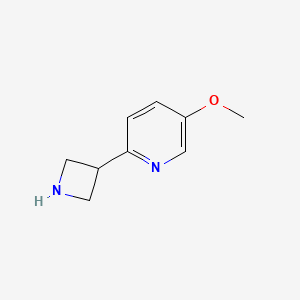

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

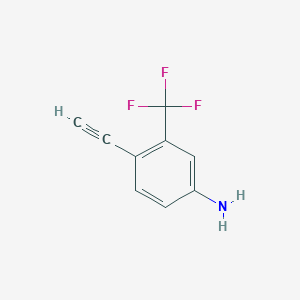

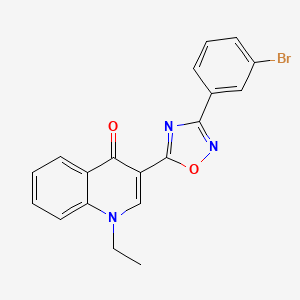

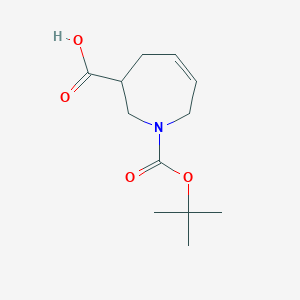

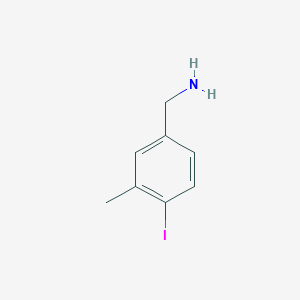

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)

![tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B3227237.png)

![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)

![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)